molecular formula C19H20N2O3 B2439103 Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate CAS No. 2411336-81-5

Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate

Cat. No. B2439103
M. Wt: 324.38
InChI Key: PUBAOHFGCUQSLV-VAWYXSNFSA-N
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Description

Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MBOB and belongs to the class of pyridine-containing compounds. MBOB has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of MBOB is not well understood, but it is believed to work by inhibiting various enzymes and proteins that are involved in cellular processes. MBOB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, MBOB can alter gene expression patterns, leading to changes in cellular processes.

Biochemical And Physiological Effects

MBOB has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. MBOB has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using MBOB in lab experiments is its ability to selectively target specific enzymes and proteins, which can help researchers understand the underlying mechanisms of various diseases. Additionally, MBOB has been found to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using MBOB is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on MBOB. One area of research is the development of MBOB-based drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of MBOB, which can help researchers understand how it exerts its various effects. Additionally, research can be conducted to optimize the synthesis method of MBOB to make it more cost-effective. Finally, further studies can be conducted to investigate the potential of MBOB in other areas of medicine, such as cardiovascular disease and diabetes.

Synthesis Methods

MBOB can be synthesized using a multi-step process that involves the reaction of 2-aminomethyl-6-methylpyridine with benzaldehyde and acetylacetone. The resulting compound is then reacted with methyl iodide to yield MBOB. This synthesis method has been optimized to produce high yields of pure MBOB.

Scientific Research Applications

MBOB has been studied extensively in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. MBOB has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, MBOB has been found to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-15-7-6-10-17(20-15)14-21(13-16-8-4-3-5-9-16)18(22)11-12-19(23)24-2/h3-12H,13-14H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBAOHFGCUQSLV-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CC2=CC=CC=C2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{benzyl[(6-methylpyridin-2-yl)methyl]carbamoyl}prop-2-enoate

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